1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-chloro-2-methylphenoxy)butan-1-one
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Overview
Description
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-CHLORO-2-METHYLPHENOXY)BUTAN-1-ONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzodioxole moiety, a piperazine ring, and a chloromethylphenoxy group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-CHLORO-2-METHYLPHENOXY)BUTAN-1-ONE typically involves multiple steps, including the formation of the benzodioxole and piperazine intermediates, followed by their coupling with the chloromethylphenoxy group. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents such as toluene and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-CHLORO-2-METHYLPHENOXY)BUTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, cesium carbonate as a base, and solvents like toluene and DMF. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .
Scientific Research Applications
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-CHLORO-2-METHYLPHENOXY)BUTAN-1-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Biology: It is used in research to understand its effects on cellular pathways and molecular targets.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-CHLORO-2-METHYLPHENOXY)BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-METHYLPHENOXY)BUTAN-1-ONE: Similar structure but with a methyl group instead of a chloro group.
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-METHOXY-2-METHYLPHENOXY)BUTAN-1-ONE: Contains a methoxy group in addition to the methyl group.
Uniqueness
The presence of the chloromethylphenoxy group in 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-CHLORO-2-METHYLPHENOXY)BUTAN-1-ONE distinguishes it from similar compounds, potentially leading to unique biological activities and chemical properties .
Properties
Molecular Formula |
C23H27ClN2O4 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-chloro-2-methylphenoxy)butan-1-one |
InChI |
InChI=1S/C23H27ClN2O4/c1-17-13-19(24)5-7-20(17)28-12-2-3-23(27)26-10-8-25(9-11-26)15-18-4-6-21-22(14-18)30-16-29-21/h4-7,13-14H,2-3,8-12,15-16H2,1H3 |
InChI Key |
BUGZAOXJKSBMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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